Cas no 2227913-85-9 ((2S)-1-(3-phenoxyphenyl)propan-2-ol)

(2S)-1-(3-phenoxyphenyl)propan-2-ol is a chiral compound characterized by its (2S) configuration. This molecule exhibits significant advantages due to its unique structure, which includes a phenoxyphenyl group attached to a propan-2-ol backbone. Its chiral nature allows for specific interactions in chemical reactions, making it a valuable tool in asymmetric synthesis. The compound's structural diversity and functional group presence make it suitable for a wide range of applications in organic chemistry.
(2S)-1-(3-phenoxyphenyl)propan-2-ol structure
2227913-85-9 structure
Product name:(2S)-1-(3-phenoxyphenyl)propan-2-ol
CAS No:2227913-85-9
MF:C15H16O2
Molecular Weight:228.286344528198
CID:6269129
PubChem ID:94776093

(2S)-1-(3-phenoxyphenyl)propan-2-ol 化学的及び物理的性質

名前と識別子

    • (2S)-1-(3-phenoxyphenyl)propan-2-ol
    • 2227913-85-9
    • EN300-1862945
    • インチ: 1S/C15H16O2/c1-12(16)10-13-6-5-9-15(11-13)17-14-7-3-2-4-8-14/h2-9,11-12,16H,10H2,1H3/t12-/m0/s1
    • InChIKey: CGBRSHWMBLZXON-LBPRGKRZSA-N
    • SMILES: O[C@@H](C)CC1C=CC=C(C=1)OC1C=CC=CC=1

計算された属性

  • 精确分子量: 228.115029749g/mol
  • 同位素质量: 228.115029749g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 211
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.5Ų
  • XLogP3: 3.4

(2S)-1-(3-phenoxyphenyl)propan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1862945-0.25g
(2S)-1-(3-phenoxyphenyl)propan-2-ol
2227913-85-9
0.25g
$1381.0 2023-09-18
Enamine
EN300-1862945-2.5g
(2S)-1-(3-phenoxyphenyl)propan-2-ol
2227913-85-9
2.5g
$2940.0 2023-09-18
Enamine
EN300-1862945-10.0g
(2S)-1-(3-phenoxyphenyl)propan-2-ol
2227913-85-9
10g
$6450.0 2023-06-02
Enamine
EN300-1862945-0.1g
(2S)-1-(3-phenoxyphenyl)propan-2-ol
2227913-85-9
0.1g
$1320.0 2023-09-18
Enamine
EN300-1862945-5.0g
(2S)-1-(3-phenoxyphenyl)propan-2-ol
2227913-85-9
5g
$4349.0 2023-06-02
Enamine
EN300-1862945-10g
(2S)-1-(3-phenoxyphenyl)propan-2-ol
2227913-85-9
10g
$6450.0 2023-09-18
Enamine
EN300-1862945-1g
(2S)-1-(3-phenoxyphenyl)propan-2-ol
2227913-85-9
1g
$1500.0 2023-09-18
Enamine
EN300-1862945-1.0g
(2S)-1-(3-phenoxyphenyl)propan-2-ol
2227913-85-9
1g
$1500.0 2023-06-02
Enamine
EN300-1862945-0.5g
(2S)-1-(3-phenoxyphenyl)propan-2-ol
2227913-85-9
0.5g
$1440.0 2023-09-18
Enamine
EN300-1862945-0.05g
(2S)-1-(3-phenoxyphenyl)propan-2-ol
2227913-85-9
0.05g
$1261.0 2023-09-18

(2S)-1-(3-phenoxyphenyl)propan-2-ol 関連文献

(2S)-1-(3-phenoxyphenyl)propan-2-olに関する追加情報

Professional Introduction to (2S)-1-(3-phenoxyphenyl)propan-2-ol (CAS No. 2227913-85-9)

(2S)-1-(3-phenoxyphenyl)propan-2-ol is a significant compound in the field of chemical and biomedical research, characterized by its unique structural and functional properties. This compound, identified by its Chemical Abstracts Service (CAS) number CAS No. 2227913-85-9, has garnered attention due to its potential applications in pharmaceutical development and synthetic chemistry. The precise stereochemistry and aromatic substitution pattern of this molecule make it a valuable candidate for further investigation in various scientific domains.

The molecular structure of (2S)-1-(3-phenoxyphenyl)propan-2-ol consists of a propan-2-ol backbone substituted with a 3-phenoxyphenyl group. This configuration imparts specific electronic and steric properties, which are critical for its interaction with biological targets. The presence of the (2S) configuration indicates a particular spatial arrangement of atoms, which can significantly influence the compound's biological activity and pharmacokinetic behavior.

In recent years, there has been growing interest in the development of novel compounds with tailored stereochemical properties for therapeutic applications. The research on (2S)-1-(3-phenoxyphenyl)propan-2-ol aligns with this trend, as it offers a unique scaffold that can be modified to enhance specific biological activities. Studies have shown that compounds with similar structural motifs exhibit promising effects in modulating various biological pathways, making them attractive for drug discovery efforts.

One of the most compelling aspects of (2S)-1-(3-phenoxyphenyl)propan-2-ol is its potential in the field of central nervous system (CNS) drug development. The phenoxyphenyl group is known to interact with multiple neurotransmitter systems, suggesting that this compound could have therapeutic benefits in conditions such as depression, anxiety, and neurodegenerative disorders. Preliminary studies have indicated that derivatives of this molecule may exhibit anxiolytic and antidepressant properties, although further research is needed to fully elucidate its mechanism of action.

The synthesis of (2S)-1-(3-phenoxyphenyl)propan-2-ol presents unique challenges due to the need for precise stereocontrol. Advanced synthetic methodologies, such as asymmetric hydrogenation and chiral resolution techniques, are employed to achieve the desired stereochemical purity. These synthetic approaches not only highlight the compound's complexity but also demonstrate the advancements in synthetic chemistry that enable the production of such intricate molecules.

Recent advancements in computational chemistry have also played a crucial role in understanding the properties of (2S)-1-(3-phenoxyphenyl)propan-2-ol. Molecular modeling studies have provided insights into its binding interactions with potential biological targets, aiding in the design of more effective derivatives. These computational tools are essential for predicting and optimizing the pharmacological properties of new compounds, thereby accelerating the drug discovery process.

The pharmacokinetic profile of (2S)-1-(3-phenoxyphenyl)propan-2-ol is another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for assessing its therapeutic potential and safety profile. Preliminary data suggest that this compound may exhibit favorable pharmacokinetic properties, although further clinical studies are necessary to confirm these findings.

In conclusion, (2S)-1-(3-phenoxyphenyl)propan-2-ol (CAS No. 2227913-85-9) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further exploration in drug discovery efforts. As research continues to uncover new applications and insights into its properties, this compound is poised to play a vital role in the development of novel therapeutics for various diseases.

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